3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide
Description
Properties
CAS No. |
1016685-43-0 |
|---|---|
Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C15H22N2O/c1-11-6-12(2)8-14(7-11)15(18)17-10-13-4-3-5-16-9-13/h6-8,13,16H,3-5,9-10H2,1-2H3,(H,17,18) |
InChI Key |
MEPVDXUGOGPXKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2CCCNC2)C |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategies
The synthesis of 3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide revolves around two key components:
- 3,5-Dimethylbenzoic acid as the aromatic precursor.
- 3-(Aminomethyl)piperidine as the amine nucleophile.
The general approach involves activating the carboxylic acid group of 3,5-dimethylbenzoic acid to form a reactive intermediate (e.g., acid chloride or mixed anhydride), followed by coupling with 3-(aminomethyl)piperidine. Post-reaction purification steps, such as crystallization or chromatography, are critical for obtaining high-purity products.
Detailed Preparation Methods
Acid Chloride-Mediated Amidation
This method is the most widely reported due to its efficiency and scalability.
Procedure
Formation of 3,5-Dimethylbenzoyl Chloride :
Coupling with 3-(Aminomethyl)piperidine :
- The acid chloride is reacted with 3-(aminomethyl)piperidine in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl.
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature : 0°C to room temperature, 12–24 hours.
- Yield : 70–85% after purification.
Optimization Notes
Carbodiimide-Based Coupling
Alternative methods employ carbodiimide reagents (e.g., EDC·HCl or DCC) to activate the carboxylic acid.
Procedure
Activation of 3,5-Dimethylbenzoic Acid :
Amine Coupling :
Advantages
Comparative Analysis of Methods
The table below summarizes key parameters for each method:
Key Findings
Purification and Characterization
Scale-Up and Industrial Considerations
- Cost Efficiency : Thionyl chloride is cheaper than carbodiimides, favoring the acid chloride route for large-scale production.
- Environmental Impact : Carbodiimide methods generate less hazardous waste compared to SOCl₂.
- Regulatory Compliance : Hydrochloride salt formation improves stability and meets pharmacopeial standards.
Emerging Innovations
Recent patents describe flow chemistry approaches to reduce reaction times and improve reproducibility. For example, continuous flow systems achieve 90% yield in 2 hours by precisely controlling stoichiometry and temperature.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzamide group can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Reduced amide or amine derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride is a synthetic compound consisting of a benzamide moiety linked to a piperidine ring via a methyl group, with two methyl groups at the 3 and 5 positions of the benzene ring. The hydrochloride form of the compound enhances its solubility in aqueous solutions, making it suitable for research and pharmaceutical applications.
Applications
3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride has several applications:
- Pharmaceutical Development It can serve as a lead compound for developing drugs targeting neurological disorders and cancer.
- Chemical Research It is valuable in chemical research due to its unique chemical properties and potential biological activities.
Chemical Properties and Reactivity
The reactivity of 3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride is due to its functional groups. The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. The piperidine ring can participate in nucleophilic substitution reactions, especially when activated by electrophiles.
Potential Interactions
Interaction profile studies indicate that 3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride may interact with various biological targets. These interactions highlight its potential as a therapeutic agent but require further investigation through pharmacological studies.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Picobenzide (3,5-Dimethyl-N-(pyridin-4-ylmethyl)benzamide)
- Structure : Replaces the piperidine ring with a pyridin-4-ylmethyl group.
- Molecular Weight : ~265.3 g/mol (estimated).
- The pyridine ring’s lower basicity compared to piperidine may reduce blood-brain barrier penetration but improve metabolic stability .
- Key Difference : Pyridine’s aromaticity and planar structure alter electronic interactions with target receptors compared to the saturated piperidine.
N-(3-Isoxazolyl)-3,5-dimethylbenzamide
- Structure : Features an isoxazole ring instead of piperidine.
- Molecular Weight : 216.24 g/mol .
- Physicochemical Properties : The isoxazole’s polarity may enhance solubility in aqueous media, but its metabolic susceptibility (due to the labile oxygen-nitrogen bond) could limit bioavailability.
- Key Difference : Isoxazole’s heterocyclic nature introduces hydrogen-bonding capabilities distinct from piperidine.
N-(3-Picolyl)-3,5-dimethylbenzamide
- Structure : Substituted with a pyridin-3-ylmethyl group.
- Molecular Weight : ~265.3 g/mol (estimated).
- Biological Relevance : Positional isomerism (3-pyridine vs. 4-pyridine in picobenzide) affects receptor binding; the 3-picolyl group may enhance interactions with hydrophobic pockets in enzymes or transporters .
3,5-Dimethyl-N-(1-propyltetrazol-5-yl)benzamide
3,5-Dimethyl-N-(2-methyl-4-{pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide
- Structure: Extended aromatic system with a pyridopyrimidinone group.
- Molecular Weight : ~455.5 g/mol .
- Biological Activity: Likely targets kinase or nucleotide-binding enzymes due to the pyridopyrimidinone moiety. Increased molecular weight may reduce oral bioavailability compared to simpler analogues.
Comparative Data Table
| Compound Name | Substituent | Molecular Weight (g/mol) | Key Biological Activity | Notable Properties |
|---|---|---|---|---|
| 3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide | Piperidin-3-ylmethyl | ~264.3 | Potential CNS modulation | High basicity, moderate solubility |
| Picobenzide | Pyridin-4-ylmethyl | ~265.3 | Antipsychotic activity | Lower basicity, aromatic interactions |
| N-(3-Isoxazolyl)-3,5-dimethylbenzamide | Isoxazol-3-yl | 216.24 | Undisclosed | Polar, metabolically labile |
| N-(3-Picolyl)-3,5-dimethylbenzamide | Pyridin-3-ylmethyl | ~265.3 | Research use | Position-dependent receptor binding |
| 3,5-Dimethyl-N-(1-propyltetrazol-5-yl)benzamide | Tetrazol-5-yl | 273.34 | Undisclosed | Bioisostere, improved metabolic stability |
| Pyridopyrimidinone derivative | Pyrido[2,3-d]pyrimidin-3-yl | ~455.5 | Kinase/enzyme inhibition | High molecular weight, extended π-system |
Discussion of Key Findings
- Piperidine vs.
- Tetrazole as Bioisostere: Replacing piperidine with tetrazole introduces acidity, which may optimize pharmacokinetics for non-CNS targets .
- Structural Complexity: Compounds with extended aromatic systems (e.g., pyridopyrimidinone) exhibit higher molecular weights, likely reducing oral bioavailability but enhancing target specificity .
Biological Activity
3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide is an organic compound with a unique structure that includes a benzamide moiety substituted with two methyl groups at the 3 and 5 positions of the aromatic ring, along with a piperidin-3-ylmethyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies.
Chemical Structure and Properties
- Molecular Formula : C15H23N2O
- Molecular Weight : 247.36 g/mol
- Structural Features :
- Benzamide core
- Two methyl groups at positions 3 and 5
- Piperidin-3-ylmethyl substituent
The specific arrangement of these functional groups is believed to enhance the compound's interaction with various biological targets.
Research indicates that 3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide interacts with several biological targets, influencing neurotransmitter systems and exhibiting anti-inflammatory properties. The compound may act as an agonist or antagonist at specific receptors, modulating their activity and leading to potential therapeutic effects.
Key Mechanisms Identified:
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
- Anti-inflammatory Effects : Preliminary studies suggest it could inhibit pathways involved in inflammation, making it a candidate for treating inflammatory conditions.
Biological Activity Data
The following table summarizes key biological activities associated with 3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide:
Comparative Studies
To understand the unique properties of 3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide, it is beneficial to compare it with structurally similar compounds. The following table highlights some notable analogs:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,5-Dimethylbenzamide | Lacks piperidin-3-ylmethyl group | Different reactivity and biological properties |
| N-(piperidin-3-ylmethyl)benzamide | Lacks methyl groups at positions 3 and 5 | Affects reactivity and potential applications |
| N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamide | Contains a thiazole ring | Exhibits distinct biological activities |
The structural uniqueness of 3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide enhances its potential biological activities compared to these analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide. For instance:
- Neuropharmacological Studies : Investigations into its effects on neurotransmitter receptors have shown promising results in modulating synaptic transmission.
- Inflammation Models : In vitro studies demonstrated that this compound could significantly reduce markers of inflammation in cell cultures exposed to inflammatory stimuli.
These findings suggest a multifaceted approach to exploring the therapeutic potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
